1-Ethyl-6-methoxyisoquinolin-7-ol
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Overview
Description
1-Ethyl-6-methoxy-isoquinolin-7-ol is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their structural complexity and presence in various natural alkaloids. This compound is characterized by an isoquinoline backbone with an ethyl group at the first position, a methoxy group at the sixth position, and a hydroxyl group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 1-ethyl-6-methoxy-isoquinolin-7-ol, can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves selective extraction from coal tar, exploiting the basicity differences between isoquinoline and quinoline. Fractional crystallization of the acid sulfate is used to isolate isoquinoline .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
1-Ethyl-6-methoxy-isoquinolin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-isoquinolin-7-ol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression .
Comparison with Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structural isomer with a nitrogen atom at a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness: 1-Ethyl-6-methoxy-isoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C12H13NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
MXDVRBJRSWZKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC2=CC(=C(C=C21)O)OC |
Origin of Product |
United States |
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